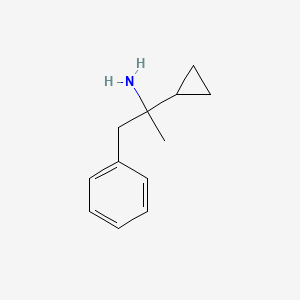

2-Cyclopropyl-1-phenylpropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(13,11-7-8-11)9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLISMAOJRFEJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathway Elucidation

Exploration of Reaction Intermediates

The functionalization of aryl cyclopropanes proceeds through a variety of short-lived, high-energy species known as reaction intermediates. wikipedia.org The specific intermediate formed is highly dependent on the reaction conditions, including the reagents, catalysts, and mode of initiation (e.g., thermal, photochemical, or electrochemical).

In radical-mediated reactions, the initial step often involves the formation of a radical cation by single-electron oxidation of the electron-rich aryl cyclopropane (B1198618). researchgate.net This intermediate is highly reactive and can undergo subsequent transformations. Addition of a radical species to a cyclopropane derivative can lead to a cyclopropyl-substituted carbon radical . beilstein-journals.orgnih.gov This species is often unstable and readily undergoes ring-opening to form a more stable alkyl radical . beilstein-journals.orgnih.gov Depending on the substrate and reaction pathway, other radical intermediates such as benzyl (B1604629) radicals and aryl radicals have also been identified. nih.gov

Under different conditions, ionic intermediates can prevail. For instance, organocatalyzed reactions can generate open-chain intermediates that possess both enol and enolate characteristics. rsc.org In the ring-opening of N-cyclopropyl-amides, a "Heine-type" aziridine intermediate has been proposed, highlighting the potential for neighboring group participation in stabilizing intermediates. rsc.org These intermediates are distinct from transition states, which represent the highest energy point along a reaction coordinate and cannot be isolated. wikipedia.org

| Intermediate Type | Formation Pathway | Subsequent Fate | References |

| Aryl Cyclopropane Radical Cation | Single-electron oxidation | Ring-opening, Nucleophilic attack | researchgate.net |

| Cyclopropyl-substituted Carbon Radical | Radical addition to cyclopropane | Ring-opening to alkyl radical | beilstein-journals.orgnih.gov |

| Alkyl Radical | Ring-opening of cyclopropyl (B3062369) radical | Intramolecular cyclization, atom transfer | beilstein-journals.orgnih.gov |

| Open-chain Enolate/Enol | Organocatalyzed ring-opening | Cycloaddition, Protonation | rsc.org |

| Aziridine Intermediate | Rearrangement of N-cyclopropyl-amide | Nucleophilic ring-opening | rsc.org |

Radical Pathways in Aryl Cyclopropane Functionalization

Radical reactions provide a powerful toolkit for the C—C bond activation of aryl cyclopropanes due to their mild conditions and high functional group tolerance. beilstein-journals.org The high strain energy of the cyclopropane ring (ca. 115 kJ mol⁻¹) provides a strong thermodynamic driving force for homolytic cleavage and ring-opening.

A common mechanistic motif is the oxidative radical ring-opening/cyclization. nih.gov This process can be initiated by photoredox catalysis, where an iridium-based catalyst, for example, facilitates the oxidative quenching of a suitable substrate to generate an alkyl radical. This radical then adds to the cyclopropane ring, forming a transient benzyl radical which rapidly undergoes ring-opening to a more stable terminal alkyl radical. nih.gov This sequence effectively transforms the cyclopropane into a 1,3-difunctionalized open-chain structure.

The cyclopropylmethyl radical itself is a key intermediate whose chemistry is dominated by its extremely rapid ring-opening. The rate constant for the parent cyclopropylmethyl radical to open to the but-3-enyl radical is approximately 1.2 x 10⁸ s⁻¹ at 37°C. This rapid rearrangement has been widely used as a mechanistic probe to detect the presence of radical intermediates in chemical and enzymatic reactions. The generation of aryl radical cations through direct light activation of hypervalent iodine reagents is another strategy to initiate C—C or C—H bond functionalization in aryl cyclopropanes. researchgate.net

Nucleophilic Attack and Ring-Opening Mechanisms of Cyclopropyl Moieties

The strained C—C bonds of cyclopropanes can also be cleaved by nucleophilic attack, particularly when the ring is "activated" by adjacent electron-withdrawing (acceptor) and electron-donating (donor) groups. mdpi.com In these donor-acceptor (DA) cyclopropanes, the polarization of the ring facilitates cleavage.

Mechanistic studies have shown that the nucleophilic ring-opening of DA cyclopropanes can proceed through an Sₙ2-like mechanism. This was demonstrated in the reaction of anilines with 2-arylcyclopropane-1,1-dicarboxylates, which occurred with a complete inversion of the absolute configuration at the chiral center, consistent with a backside nucleophilic attack. mdpi.com Similarly, an oxo-amination of aryl cyclopropanes is proposed to proceed through an Sₙ2-like nucleophilic attack and ring-opening manifold. researchgate.net

The regioselectivity of the ring-opening is a critical aspect. In tandem Heck–ring-opening reactions of certain cyclopropyldiol derivatives, the C—C bond cleavage occurs selectively toward the less substituted alcohol, a selectivity that appears to be governed by factors other than electronics. acs.org The inherent strain of the three-membered ring serves as a powerful driving force, enabling the construction of complex acyclic structures with multiple stereocenters from relatively simple cyclopropane precursors. acs.org

Transition State Analysis and Kinetic Studies

Understanding the structure and energy of transition states is fundamental to explaining reaction rates and selectivity. Computational studies, such as CBS-QB3 calculations, have been employed to model the ring-opening of cycloalkanes and determine their activation energies. arxiv.org These studies reveal that for the unimolecular ring-opening of cyclopropane to form propene, the process involves a biradical transition state. A significant portion of the ring strain energy present in the reactant is released upon reaching the transition state. arxiv.org

Kinetic studies on donor-acceptor cyclopropanes have provided insights into how structural and electronic properties influence their reactivity. acs.org The rate of ring-opening for the parent cyclopropylmethyl radical is exceptionally fast, but this rate can be significantly influenced by substituents. For example, substituents that stabilize the initial radical (e.g., a phenyl group on the radical center) can decrease the rate of ring-opening, while substituents that stabilize the resulting open-chain radical (e.g., a phenyl group on the ring carbon) can accelerate it.

| System | Kinetic Data / Finding | Methodology | References |

| Parent Cyclopropylmethyl Radical | k = 1.2 x 10⁸ s⁻¹ (at 37°C) for ring-opening | EPR studies, Mechanistic probe reactions | |

| Cycloalkanes (Cyclobutane, etc.) | Ring strain energy is largely removed in the transition state | CBS-QB3 theoretical calculations | arxiv.org |

| Donor-Acceptor Cyclopropanes | Reactivity is highly influenced by electronic properties of substituents | Kinetic experiments | acs.org |

Influence of Catalytic Systems on Reaction Mechanisms

Catalysts play a pivotal role in modulating the reaction pathways of aryl cyclopropanes, often enabling transformations that are otherwise inaccessible and controlling selectivity.

Transition Metal Catalysis: Palladium(0) catalysts, when used with specific Taddol-based phosphoramidite (B1245037) ligands, can achieve enantioselective C—H arylation while preserving the cyclopropane ring. rsc.org In contrast, the use of different ligands with the same metal can lead to complete destruction of the cyclopropyl moiety via C—C bond cleavage. rsc.org Rhodium(I) complexes have been used for the asymmetric ring-opening of vinyl cyclopropanes, where additives like Zn(OTf)₂ were found to be crucial for both forming the active catalyst complex and accelerating the reaction. acs.org Nickel catalysts, in cooperation with redox-active terpyridine ligands, can activate the C—C bond of cyclopropyl ketones through a concerted, asynchronous ring-opening transition state. chemrxiv.org

Organocatalysis: Non-metallic organocatalysts can activate cyclopropanes by forming covalent intermediates. rsc.org For instance, secondary amines can form enamines or iminium ions, while N-heterocyclic carbenes (NHCs) can generate Breslow-type intermediates. The formation of these catalyst-substrate adducts increases the polarization of the cyclopropane's C—C bonds, thereby lowering the activation barrier for the ring-opening process. rsc.org

Photoredox Catalysis: As mentioned previously, photocatalysts like iridium complexes can initiate radical pathways via single-electron transfer, providing a mild and efficient method for C—C bond activation. nih.gov This approach leverages visible light as an energy source to generate highly reactive intermediates from aryl cyclopropanes. researchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Structural Analysis and Purity Assessment

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of 2-cyclopropyl-1-phenylpropan-2-amine and to gain structural information from its fragmentation patterns. It is typically coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer. In the MS, molecules are typically ionized by electron ionization (EI), which causes extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and various fragment ions. For this compound, key fragmentation pathways would likely include benzylic cleavage to form a tropylium (B1234903) ion (m/z 91) and cleavage alpha to the nitrogen atom. researchgate.netresearchgate.net

Table 3: Predicted Key Fragments in the GC-MS (EI) Spectrum of this compound This interactive table shows potential mass-to-charge (m/z) ratios of fragments expected upon electron ionization.

| Predicted m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 189 | [C₁₃H₁₉N]⁺ | Molecular Ion [M]⁺ |

| 174 | [M - CH₃]⁺ | Loss of a methyl group. |

| 91 | [C₇H₇]⁺ | Benzylic cleavage leading to the tropylium ion. |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage, loss of the benzyl (B1604629) radical. |

LC-MS is a highly sensitive and versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. kuleuven.be Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used. kuleuven.be These methods usually generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

LC-MS/MS: In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process is highly specific and is used for selective reaction monitoring (SRM) for quantification, providing excellent sensitivity and selectivity even in complex matrices. nih.gov

LC-QTOF-MS/MS: Liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer provides high-resolution mass data. This allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound and any related impurities. nih.gov

Table 4: Expected Ions in LC-MS Analysis of this compound This interactive table details the ions expected in soft ionization LC-MS and tandem MS experiments.

| Experiment | Ion Type | Predicted m/z | Notes |

|---|---|---|---|

| LC-MS (ESI+) | Parent Ion | 190.16 | Protonated molecule [M+H]⁺. High resolution would confirm the C₁₃H₂₀N⁺ formula. |

| LC-MS/MS | Precursor Ion | 190.16 | The [M+H]⁺ ion is selected for fragmentation. |

| LC-MS/MS | Product Ion | 173.16 | Loss of ammonia (B1221849) (NH₃) from the precursor ion. |

| LC-MS/MS | Product Ion | 91.05 | Formation of the tropylium ion fragment. |

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would be characterized by vibrations from its constituent parts: the phenyl group, the cyclopropyl (B3062369) ring, the alkyl backbone, and the secondary amine. Key vibrational modes are predicted based on the analysis of similar functional groups. nih.govnist.govamericanpharmaceuticalreview.com

N-H Vibrations: The secondary amine (N-H) stretching vibration is expected to appear as a single, relatively weak band in the region of 3300-3500 cm⁻¹. The corresponding N-H bending (scissoring) vibration typically occurs around 1500-1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the phenyl group is anticipated just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). C-H stretching vibrations from the cyclopropyl and alkyl portions are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nih.gov

C=C Vibrations: The phenyl ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Cyclopropyl Ring Vibrations: The cyclopropyl group has distinctive modes, including a "ring breathing" vibration, which are useful for confirming its presence.

The complementary nature of IR and Raman is particularly useful; for instance, the symmetric "ring breathing" mode of the cyclopropane (B1198618) ring often produces a strong signal in the Raman spectrum but may be weak in the IR spectrum. americanpharmaceuticalreview.com

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Weak-Medium | Weak |

| Secondary Amine (N-H) | Bending | 1500 - 1600 | Medium | Weak |

| Phenyl (C-H) | Stretching | 3000 - 3100 | Medium | Strong |

| Phenyl (C=C) | Ring Stretching | 1450 - 1600 | Medium-Strong | Medium-Strong |

| Alkyl/Cyclopropyl (C-H) | Stretching | 2850 - 3000 | Strong | Strong |

| Alkyl (CH₂/CH₃) | Bending | 1375 - 1465 | Medium | Medium |

Chromatographic Separation Techniques

Chromatography is indispensable for assessing the purity of a compound and, for chiral molecules, for determining its enantiomeric composition. A combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) provides a comprehensive analytical profile.

HPLC is a premier technique for determining the purity of non-volatile organic compounds and for separating enantiomers.

Purity Analysis: A standard approach for assessing chemical purity involves reversed-phase HPLC. A C18 (octadecylsilyl) column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophore of the phenyl group. A gradient elution method, where the proportion of the organic solvent is increased over time, is often employed to separate the main compound from impurities with a wide range of polarities.

Chiral Analysis: The separation of the (R)- and (S)-enantiomers of this compound requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® or Chiralpak® columns), are highly effective for resolving chiral amines. yakhak.orgmdpi.com The separation is typically achieved in normal-phase or polar organic mode. chromatographyonline.com The mobile phase often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. yakhak.org To achieve good peak shape and optimal resolution for basic analytes like amines, small amounts of additives such as diethylamine (B46881) (basic) or trifluoroacetic acid (acidic) are often incorporated into the mobile phase. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

GC is well-suited for the analysis of thermally stable and volatile compounds. It is a powerful tool for identifying volatile impurities and can also be adapted for chiral separations.

Volatile Analysis: For assessing purity and identifying volatile byproducts or residual solvents, GC coupled with a mass spectrometer (GC-MS) is the method of choice. The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized. Separation occurs in a capillary column, often with a non-polar stationary phase (e.g., 5% phenyl polysiloxane). The mass spectrometer detector provides mass information for each eluting peak, allowing for positive identification of impurities. A flame ionization detector (FID) can also be used for quantitative purity analysis.

Chiral Purity: The enantiomers of amines can be separated by GC using a chiral capillary column. researchgate.net These columns typically contain a chiral selector, such as a derivatized cyclodextrin, mixed into the stationary phase. The analysis is performed under a specific temperature program to optimize the separation. In some cases, derivatization of the amine with a reagent like trifluoroacetic anhydride (B1165640) can improve its volatility and chromatographic behavior, leading to better resolution of the enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chirasil-Dex CB (Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |

| Dimensions | 25 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow |

| Oven Program | 100 °C (hold 1 min), then ramp at 5 °C/min to 200 °C (hold 5 min) |

| Injector Temp. | 250 °C |

| Detector | FID or MS |

TLC is a rapid, simple, and cost-effective chromatographic technique used primarily to monitor the progress of a chemical reaction. libretexts.org It allows a chemist to quickly determine if the starting materials have been consumed and if the desired product is being formed. researchgate.net

To monitor a hypothetical synthesis of this compound, a standard procedure would be followed. rochester.edu A small aliquot of the reaction mixture is taken at various time points and spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). Spots of the starting materials are also applied for comparison. A "co-spot," where the reaction mixture is spotted on top of the starting material spot, is used to confirm the identity of the spots. rochester.edu

The plate is then developed by placing it in a chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent system is one that moves the starting material to a retention factor (Rƒ) of approximately 0.3-0.4. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more polar amine product will appear at a lower Rƒ value. Visualization can be achieved using a UV lamp, which will illuminate the phenyl-containing compounds, and/or by staining with a reagent like potassium permanganate (B83412) or ninhydrin (B49086) that reacts with the amine group. libretexts.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including its conformation and the packing of molecules in the crystal lattice.

The process requires growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.

The analysis of the positions and intensities of these diffracted spots allows for the calculation of the electron density map of the molecule. From this map, the precise location of each atom can be determined. The resulting structural data includes:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The x, y, z coordinates of each atom in the molecule.

Bond Lengths and Angles: Precise measurements of all bond distances and angles, confirming the connectivity and geometry.

Intermolecular Interactions: Information on how molecules are arranged relative to each other, revealing hydrogen bonds and other non-covalent interactions that stabilize the crystal structure.

While no crystal structure has been publicly reported for this compound, studies on structurally similar compounds like 4-cyclopropylacetanilide have provided detailed insights into the conformation of the cyclopropyl-phenyl moiety. researchgate.net A crystallographic analysis would definitively confirm the relative stereochemistry and provide invaluable data on the solid-state conformation of the title compound.

| Parameter | Description |

|---|---|

| Chemical Formula | C₁₂H₁₇N |

| Formula Weight | 175.27 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| Calculated Density | g/cm³ |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of a molecule. For a compound such as 2-Cyclopropyl-1-phenylpropan-2-amine, DFT methods like B3LYP with various basis sets (e.g., 6-311G**) can be employed to compute key molecular properties. mdpi.com These calculations provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of chemical reactivity and stability. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be derived. These parameters help in quantifying the molecule's chemical behavior. mdpi.com For instance, electronegativity (χ) indicates the ability of the molecule to attract electrons, while chemical hardness (η) signifies its resistance to change in its electron distribution. A lower hardness value suggests higher reactivity. mdpi.com The electrophilicity index (ω) measures the propensity of the species to accept electrons. Such calculations can reveal that the amine group and the π-system of the phenyl ring are likely active sites for electrophilic attack. mdpi.com

Table 1: Key Quantum Chemical Parameters Calculated via DFT

| Parameter | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher energy suggests greater electron-donating capacity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower energy suggests greater electron-accepting capacity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change; higher hardness indicates lower reactivity. mdpi.com |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Reflects the molecule's ability to attract electrons in a chemical bond. mdpi.com |

| Electrophilicity (ω) | χ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. mdpi.com |

These theoretical calculations are crucial for predicting how this compound might behave in different chemical environments and for understanding its fundamental electronic properties. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations offer a method to study the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and interactions with biological targets. frontiersin.org For molecules structurally related to this compound, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, MD simulations have been instrumental in understanding their binding modes with receptors like the Dopamine D3 Receptor (D₃R). mdpi.com

In a typical MD study, the ligand-receptor complex is placed in a simulated physiological environment (e.g., a water box with ions), and the system's trajectory is calculated over time by solving Newton's equations of motion. frontiersin.orgmdpi.com This allows for the analysis of the stability of the binding pose, the specific interactions that maintain the complex, and the conformational changes that may occur upon binding.

Key findings from such simulations on analogous compounds include:

Identification of Key Residues: MD simulations can pinpoint specific amino acid residues in the receptor's binding pocket that are crucial for ligand affinity. For example, in studies of PCPMA derivatives with D₃R, the amino acid residue ASP110 was identified as a major contributor to the binding free energy, indicating a strong stabilizing interaction. mdpi.com

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess the stability of the ligand-receptor complex. A stable RMSD suggests that the ligand remains securely in the binding pocket. mdpi.com

Conformational Analysis: These simulations reveal the preferred conformations of the molecule both in solution and when bound to a receptor. This is critical for understanding how the molecule's shape influences its biological activity. nih.govuwlax.edu

Table 2: Example of Ligand-Receptor Interactions Analyzed via MD Simulations

| Interaction Type | Interacting Groups (Ligand) | Interacting Residues (Receptor) | Significance |

| Hydrogen Bond | Amine group (-NH₂) | Aspartic Acid (e.g., ASP110) | Strong, directional interaction crucial for anchoring the ligand. mdpi.com |

| Hydrophobic | Phenyl ring, Cyclopropyl (B3062369) group | Leucine, Valine, Phenylalanine | Stabilizes the complex by minimizing contact with water. mdpi.com |

| Electrostatic | Protonated Amine (-NH₃⁺) | Negatively charged residues (Asp, Glu) | Contributes significantly to the overall binding affinity. mdpi.com |

MD simulations thus provide a dynamic picture of the molecular interactions that govern the compound's biological function, which is invaluable for rational drug design. mdpi.com

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters, which is a vital step in confirming the identity and structure of newly synthesized compounds. Techniques like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, are widely employed for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. academie-sciences.fr Similarly, vibrational frequencies for Infrared (IR) spectroscopy can be simulated. researchgate.net

For this compound, one could predict the ¹H and ¹³C NMR chemical shifts and the primary IR absorption bands. These in silico predictions serve as a reference for experimental data, aiding in the assignment of complex spectra. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects in the calculation. academie-sciences.fr

Table 3: Illustrative In Silico Prediction of Spectroscopic Parameters for this compound

| Spectroscopy Type | Predicted Parameter | Corresponding Functional Group/Atom |

| ¹H NMR | δ 7.2-7.4 ppm | Phenyl ring protons |

| δ 2.5-2.8 ppm | Methylene protons (-CH₂-) adjacent to phenyl | |

| δ 1.2-1.4 ppm | Methyl protons (-CH₃) | |

| δ 0.2-0.8 ppm | Cyclopropyl protons | |

| ¹³C NMR | δ 135-140 ppm | Phenyl ring quaternary carbon |

| δ 125-130 ppm | Phenyl ring CH carbons | |

| δ 50-55 ppm | Quaternary carbon attached to amine and cyclopropyl | |

| δ 40-45 ppm | Methylene carbon (-CH₂-) | |

| δ 20-25 ppm | Methyl carbon (-CH₃) | |

| δ 5-15 ppm | Cyclopropyl carbons | |

| IR Spectroscopy | ~3300-3400 cm⁻¹ | N-H stretching (primary amine) |

| ~2850-3000 cm⁻¹ | C-H stretching (aliphatic and aromatic) | |

| ~1600, ~1450 cm⁻¹ | C=C stretching (aromatic ring) | |

| ~1020 cm⁻¹ | C-N stretching |

Note: The values in this table are hypothetical and illustrative of what in silico predictions would provide, based on typical chemical shifts and frequencies for these functional groups. rsc.org

Reaction Pathway Modeling and Energy Landscape Exploration

Computational chemistry is a powerful tool for modeling chemical reaction pathways, allowing for the exploration of the energy landscape that connects reactants, transition states, intermediates, and products. This type of modeling is essential for understanding reaction mechanisms, predicting reaction outcomes, and optimizing synthetic routes.

For the synthesis of this compound, theoretical modeling could be used to investigate potential synthetic pathways, such as reductive amination of a corresponding ketone. By calculating the energies of all stationary points along the reaction coordinate, researchers can:

Identify the Transition State (TS): The TS represents the highest energy point along the reaction pathway and is critical for determining the reaction rate.

Calculate Activation Energy (Ea): The energy difference between the reactants and the transition state determines the kinetic barrier of the reaction. A lower activation energy implies a faster reaction.

Elucidate Reaction Mechanisms: Modeling can help distinguish between competing reaction pathways by identifying the one with the lowest energy barrier, thus providing a deeper understanding of the underlying mechanism.

These computational studies provide insights that are often difficult to obtain through experimental means alone and can guide the development of more efficient and selective synthetic methods.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR), and their biological counterpart, Quantitative Structure-Activity Relationships (QSAR), are computational models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. For compounds related to this compound, 3D-QSAR studies have been performed to understand how structural modifications influence receptor binding affinity. mdpi.com

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, or hydrophobic properties are predicted to increase or decrease activity. mdpi.com

For a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, 3D-QSAR studies revealed the following: mdpi.com

Steric Fields: The models showed that bulky substituents were favorable for affinity in certain regions, such as near the phenyl ring and on the amine side chain. mdpi.com

Electrostatic Fields: The distribution of charges was found to be a significant factor in the binding affinity with the target receptor.

Hydrophobic Fields: Hydrophobic groups were preferred on the cyclopropyl side chain's phenyl ring, enhancing binding affinity. mdpi.com

The predictive power of these models is assessed by statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these metrics indicate a robust and predictive model. mdpi.com

Table 4: Summary of 3D-QSAR Model Findings for Structurally Related Amines

| QSAR Model | Key Findings | Implication for Molecular Design |

| CoMFA | Steric and electrostatic fields are critical for binding affinity. | Favorable activity is associated with bulky groups in specific locations. mdpi.com |

| CoMSIA | In addition to steric and electrostatic fields, hydrophobic fields play an important role. | Adding hydrophobic groups to certain parts of the molecule can enhance receptor binding. mdpi.com |

These QSRR/QSAR models provide a powerful framework for guiding the design of new analogs with potentially improved reactivity or biological activity. mdpi.com

Synthesis and Characterization of Derivatives and Analogues of 2 Cyclopropyl 1 Phenylpropan 2 Amine

Systematic Modification of the Cyclopropyl (B3062369) Ring System

The cyclopropyl ring is a key structural motif that imparts significant conformational rigidity to the molecule. iris-biotech.deresearchgate.net Its unique steric and electronic properties make it a frequent target for modification in medicinal chemistry to fine-tune a compound's performance. iris-biotech.de Modifications can influence metabolic stability, lipophilicity, and the spatial arrangement of other functional groups. iris-biotech.de

Research into analogues has demonstrated that even minor substitutions on the cyclopropyl ring can lead to notable changes. For instance, the addition of a methyl group to the 3-position of the cyclopropyl ring in a related compound, trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, was investigated to probe steric limits. nih.gov The synthesis of these isomeric cyclopropyl ring-methylated compounds, both cis and trans with respect to the amino group, showed that neither possessed appreciable activity compared to the non-methylated parent compound in the specific assays conducted. nih.gov

Another significant modification involves the introduction of a fluorine atom. In a series of analogues of tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), a closely related structure, fluorine was substituted at the 2-position of the cyclopropyl ring. nih.gov This modification, combined with various aryl substituents, was used to study the effects on the inhibition of monoamine oxidases A (MAO A) and B (MAO B). nih.gov The fluorinated trans-isomers were found to be low micromolar inhibitors of both MAO A and MAO B, while the corresponding cis-isomers were 10 to 100 times less active against MAO A. nih.gov This highlights the profound impact of stereochemical and substituent changes on the cyclopropyl moiety.

Table 1: Examples of Cyclopropyl Ring Modifications and Observed Findings The data below is compiled from studies on analogues and may not directly represent 2-Cyclopropyl-1-phenylpropan-2-amine itself.

| Modification Site | Substituent Added | Analogue Studied | Key Finding | Reference |

| C-3 | Methyl (cis & trans) | trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine | Resulting compounds did not possess appreciable activity compared to the parent. | nih.gov |

| C-2 | Fluorine | 2-Aryl-2-fluoro-cyclopropylamines | Trans-isomers were potent inhibitors of MAO A and B; cis-isomers were less active against MAO A. | nih.gov |

Aryl Ring Substitution Patterns and Electronic Effects

The phenyl group of this compound is another prime target for modification. The electronic nature of substituents on this aromatic ring can significantly alter the molecule's properties. The principles of electrophilic aromatic substitution dictate that electron-donating groups generally activate the ring, while electron-withdrawing groups deactivate it. minia.edu.eg

In studies of 2-aryl-2-fluoro-cyclopropylamine analogues, the effects of various aryl substituents were systematically evaluated. nih.gov For the trans-isomers, it was found that electron-withdrawing para-substituents, such as a trifluoromethyl group (-CF₃), increased the potency of MAO A inhibition. nih.gov Conversely, electron-donating groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) had little to no influence on this activity. nih.gov Interestingly, aromatic ring substitution in the trans-series had essentially no effect on the inhibition of MAO B. nih.gov

The synthesis of a broad range of β-phenethylamine derivatives has been achieved using methods that tolerate diverse functional groups on the aryl ring. nih.govacs.org This includes both electron-withdrawing (e.g., nitrile, chloride) and electron-donating (e.g., methoxy) functionalities at the para, meta, and ortho positions, demonstrating the synthetic accessibility of a wide array of aryl-substituted analogues. nih.govacs.org

Table 2: Influence of Aryl Ring Substituents on Biological Activity in Analogues Based on findings from 2-aryl-2-fluoro-cyclopropylamine analogues.

| Position | Substituent | Electronic Effect | Impact on MAO A Inhibition (trans-isomers) | Reference |

| para | -CF₃ | Electron-withdrawing | Increased potency | nih.gov |

| para | -CH₃ | Electron-donating | No influence | nih.gov |

| para | -OCH₃ | Electron-donating | No influence | nih.gov |

Modifications of the Propanamine Backbone and Nitrogen Substituents

The propanamine sidechain and its terminal amino group represent the third major area for structural modification. Changes to the length of the alkyl chain, substitution at the alpha (α) or beta (β) positions, and derivatization of the nitrogen atom can all impact the compound's profile. wikipedia.org

Investigations into related phenethylamines have explored the consequences of such modifications. For example, the impact of extending the α-alkyl chain from methyl (as in amphetamine derivatives) to ethyl or propyl has been studied. nih.gov In a series of synthetic cathinones, lengthening the α-alkyl chain of methylone to produce butylone (B606430) (α-ethyl) and pentylone (B609909) (α-propyl) significantly attenuated the observed thermogenic response. nih.gov

The nitrogen atom of the primary amine is readily modified. N-alkylation can introduce additional steric bulk and alter lipophilicity. A known derivative, N-(2-cyclopropylpropyl)-1-phenylpropan-2-amine, exemplifies a simple N-alkylation. nih.gov Furthermore, incorporating the nitrogen into a cyclic structure, such as a pyrrolidine (B122466) ring, is another common modification strategy in related phenethylamine (B48288) classes. nih.gov

Table 3: Examples of Propanamine Backbone and Nitrogen Modifications in Related Phenethylamines

| Modification Type | Specific Change | Example Compound Class | Observed Effect | Reference |

| α-Alkyl Chain Extension | Methyl to Ethyl/Propyl | Synthetic Cathinones | Attenuated thermogenic response | nih.gov |

| β-Position Substitution | Addition of a ketone | Synthetic Cathinones | Attenuated hyperthermic response compared to non-β-keto parent | nih.gov |

| Nitrogen Substitution | Incorporation into a pyrrolidine ring | Pyrovalerone derivatives | Altered pharmacological profile | nih.gov |

| Nitrogen Substitution | N-alkylation with a 2-cyclopropylpropyl group | N-(2-cyclopropylpropyl)-1-phenylpropan-2-amine | Structural derivative | nih.gov |

Stereochemical Variations and Isomer Synthesis

The structure of this compound contains multiple stereogenic centers, leading to the possibility of several stereoisomers. The stereochemistry is a critical determinant of a molecule's biological activity, as different isomers can interact differently with chiral biological targets.

One source of isomerism is the relative orientation of substituents on the cyclopropyl ring, leading to cis and trans diastereomers. As noted previously, studies on fluorinated analogues of tranylcypromine demonstrated significant differences in activity between the cis and trans isomers, with the trans compounds being considerably more potent inhibitors of MAO A. nih.gov This underscores the importance of the specific three-dimensional arrangement of the aryl and amino groups.

Additionally, the α-carbon of the propanamine sidechain is a chiral center, giving rise to (R)- and (S)-enantiomers. The synthesis of specific enantiomers is a key challenge and objective in medicinal chemistry. uniovi.es Chemoenzymatic methods have proven highly effective for this purpose. The use of transaminases (TAs) allows for the stereoselective synthesis of chiral amines from prochiral ketones. rsc.org By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of 1-arylpropan-2-amines can be produced with high enantiomeric excess. uniovi.esrsc.orgresearchgate.net Such biocatalytic approaches offer an efficient route to optically pure isomers for further study. nih.govnih.gov

Table 4: Types of Isomerism and Synthetic Approaches

| Type of Isomerism | Description | Synthetic Approach | Reference |

| Geometric (Diastereomers) | cis/trans orientation of substituents on the cyclopropyl ring. | Diastereoselective cyclopropanation. | nih.govnih.gov |

| Optical (Enantiomers) | (R)- and (S)-configuration at the α-carbon of the propanamine backbone. | Asymmetric synthesis using biocatalysts like transaminases. | uniovi.esrsc.org |

Advanced Applications in Chemical Research and Methodology Development

Utilization as Key Intermediates in Complex Organic Synthesis

The cyclopropylamine (B47189) moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its unique steric and electronic properties. researchgate.net 2-Cyclopropyl-1-phenylpropan-2-amine serves as a versatile chiral building block for the synthesis of more complex molecular architectures. The strategic value of such intermediates lies in their dense functionality and the stereochemical information they carry, which can be transferred through subsequent synthetic steps.

Chemoenzymatic strategies have emerged as powerful tools for the synthesis of enantiopurified cyclopropane (B1198618) derivatives. acs.org Engineered enzymes, particularly heme proteins like myoglobin (B1173299) and cytochrome P450 variants, can catalyze stereoselective cyclopropanation reactions to produce chiral cyclopropyl (B3062369) ketones. nih.govnih.gov These ketones are direct precursors to chiral cyclopropylamines like this compound via reductive amination. The ability to produce these intermediates with high diastereo- and enantioselectivity is crucial for their application in the synthesis of single-enantiomer drugs. nih.govnsf.gov

Once synthesized, this compound offers multiple points for diversification:

The Amine Group: The primary amine can be readily functionalized through N-alkylation, acylation, or arylation to build a wide array of derivatives. Palladium-catalyzed monoarylation of cyclopropylamine, for instance, allows for the efficient coupling of (hetero)aryl chlorides. acs.org

The Phenyl Ring: The aromatic ring can be modified through electrophilic substitution reactions to introduce additional functional groups, altering the molecule's electronic properties and interaction with biological targets.

The Cyclopropyl Ring: The strained ring itself can participate in ring-opening reactions to generate linear chains with defined stereocenters, providing access to different classes of compounds. nih.gov

The combination of these features makes it a valuable intermediate for constructing libraries of diverse compounds for drug discovery campaigns. acs.org

| Synthetic Utility | Transformation Example | Potential Product Class |

| Amine Functionalization | N-Acylation with a bioactive carboxylic acid | Complex amides, peptidomimetics |

| Aromatic Substitution | Friedel-Crafts acylation on the phenyl ring | Functionalized aryl ketones |

| Ring-Opening | Acid-catalyzed nucleophilic addition | γ-amino alcohols or halides |

| Palladium Coupling | Buchwald-Hartwig amination | N-Aryl cyclopropylamines |

Probes for Mechanistic Enzymology and Organocatalysis

The cyclopropyl group in this compound is not merely a steric element; it is a reactive probe that can be used to investigate the mechanisms of enzyme-catalyzed reactions. Cyclopropylamines are known to be potent mechanism-based inhibitors for a variety of enzymes, including monoamine oxidases and quinoprotein methylamine (B109427) dehydrogenase. nih.govnih.gov

Mechanism-based inactivation occurs when the enzyme processes the cyclopropylamine as if it were a normal substrate. The enzymatic reaction, however, generates a highly reactive intermediate from the strained ring, which then forms a covalent bond with an active site residue, irreversibly inactivating the enzyme. nih.gov By identifying the modified residue and characterizing the adduct, researchers can gain invaluable insights into the enzyme's catalytic mechanism and the geometry of its active site. For example, studies with 1-aminocyclopropane-1-carboxylate deaminase have provided detailed structural information on how an enzyme facilitates a cyclopropane ring-opening reaction. nih.gov

In the context of organocatalysis, the primary amine of this compound can act as a catalyst itself, particularly in enamine and iminium ion catalysis. The steric bulk of the cyclopropyl and phenylpropyl groups can influence the stereochemical outcome of the catalyzed reaction. Furthermore, the cyclopropane ring can participate in organocatalytic ring-opening reactions, providing enantioselective pathways to chiral products that would be difficult to access through other means. rsc.org Chiral phosphoric acids, for example, have been used to catalyze asymmetric cycloadditions that generate complex polycyclic structures containing a cyclopropane ring. nih.gov

| Application Area | Principle of Action | Information Gained |

| Mechanistic Enzymology | Mechanism-based inactivation by the cyclopropyl group | Identification of active site residues, elucidation of catalytic mechanisms |

| Organocatalysis | Formation of chiral enamines or iminium ions | Asymmetric synthesis of complex molecules |

| Enzyme Substrate | Monitoring enzymatic N-dealkylation pathways | Understanding metabolic fate and enzyme specificity nih.gov |

Development of Novel Analytical Methods for Trace Analysis and Impurity Profiling

The detection and quantification of this compound at trace levels, as well as the characterization of its synthesis-related impurities, require sophisticated analytical methodologies. Such methods are crucial for quality control in pharmaceutical manufacturing, monitoring in environmental samples, and forensic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. pjps.pkresearchgate.net The compound can be analyzed directly or after derivatization to improve its chromatographic properties and mass spectral fragmentation patterns. Electron ionization (EI) mass spectra typically provide a unique fragmentation pattern that serves as a fingerprint for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is another powerful tool that offers high sensitivity and selectivity. nih.gov This technique is suitable for analyzing the compound in complex matrices like biological fluids. Reversed-phase HPLC can effectively separate the target compound from related impurities. nih.gov

Impurity profiling is a critical aspect of chemical analysis that aims to identify and quantify all the byproducts and degradation products associated with a specific synthesis route. nih.govbiomedres.us By creating a detailed profile of impurities, it is possible to track the manufacturing process and identify illicitly produced materials. For this compound, impurities could arise from starting materials, incomplete reactions, or side reactions, each leaving a characteristic signature that can be detected by hyphenated chromatographic techniques.

| Analytical Technique | Application | Key Advantages |

| GC-MS | Identification, quantification, impurity profiling | High resolution, reproducible fragmentation patterns, extensive libraries nih.gov |

| LC-MS/MS | Trace analysis in complex matrices (e.g., serum, urine) | High sensitivity and specificity, suitable for non-volatile compounds |

| HPLC-UV | Routine quantification and purity assessment | Robust, cost-effective, good for established methods nih.gov |

| NMR Spectroscopy | Structural elucidation of unknown impurities | Unambiguous structure determination, characterization of isomers nih.gov |

Exploration of New Reaction Classes Facilitated by Cyclopropylamine Scaffolds

The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it a "spring-loaded" functional group, enabling a variety of unique chemical transformations that are not accessible with acyclic or larger-ring systems. The presence of an adjacent amine group (a donor group) can further activate the cyclopropane ring for ring-opening reactions. nih.gov

Recent research has focused on leveraging this reactivity to develop new reaction classes:

Ring-Opening Reactions: Donor-acceptor (D-A) cyclopropanes, where the amine acts as the donor, are susceptible to ring-opening by a variety of nucleophiles and electrophiles. These reactions can proceed via 1,3-dipole intermediates, leading to the formation of five-membered heterocyclic rings or functionalized linear products with high stereocontrol. epfl.ch Nickel-catalyzed asymmetric ring-opening of cyclopropane-1,1-dicarboxylates with amines provides efficient access to chiral γ-amino acid derivatives. acs.org

[3+2] Cycloadditions: The 1,3-dipole formed upon ring-opening can be trapped by various dipolarophiles (such as alkenes or alkynes) in a [3+2] cycloaddition fashion to construct highly substituted cyclopentane (B165970) or pyrrolidine (B122466) rings.

Rearrangements: Cyclopropylimines, which can be formed from cyclopropylamines, are known to undergo thermal or photochemical rearrangements, such as the 1-aza-Cope rearrangement, to yield larger heterocyclic structures like dihydroazepines. researchgate.net

Transition Metal-Catalyzed Functionalization: The C-C bonds of the cyclopropane ring can be activated by transition metals, leading to novel C-H activation and cross-coupling reactions that would otherwise be challenging.

The exploration of these reaction pathways expands the synthetic utility of the cyclopropylamine scaffold beyond its role as a simple building block, transforming it into an active participant in the construction of molecular complexity. nih.gov

| Reaction Class | Description | Synthetic Product |

| Nucleophilic Ring-Opening | Attack of a nucleophile on the cyclopropane ring, promoted by the amine group. | Functionalized γ-aminoketones or esters. acs.org |

| [3+2] Annulation | Formation of a 1,3-dipole intermediate followed by cycloaddition. | Substituted pyrrolidines and other five-membered rings. |

| Vinylcyclopropane (B126155) Rearrangement | Isomerization of a vinylcyclopropane derivative to a cyclopentene. | Fused and spirocyclic ring systems. |

| Reductive Ring-Opening | Cleavage of a C-C bond with concomitant reduction. | Linear amine derivatives with controlled stereochemistry. |

Q & A

Q. Advanced

- Radioligand displacement assays : Compete against [³H]mesulergine in HEK293 cells expressing 5-HT2C receptors.

- Functional assays : Measure intracellular Ca²⁺ flux or IP1 accumulation to determine agonist/antagonist activity.

- Structure-activity relationship (SAR) : Compare with N-substituted cyclopropylmethylamine derivatives to identify critical substituents .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Orthogonal validation : Combine binding assays (e.g., SPR) with functional readouts (e.g., cAMP inhibition) to confirm target engagement.

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a source of variability.

- Molecular docking : Compare binding poses in 5-HT2C receptor homology models to identify key interactions (e.g., hydrogen bonds with Ser3.36) .

What computational methods predict the metabolic pathways and toxicity profile of this compound?

Q. Advanced

- In silico tools : Use ADMET Predictors™ or SwissADME to estimate CYP450 metabolism (e.g., oxidation at the cyclopropane ring).

- Molecular dynamics simulations : Model interactions with CYP3A4 to identify potential epoxidation or ring-opening reactions.

- Toxicity risk assessment : Apply Derek Nexus to flag structural alerts (e.g., amine-related hepatotoxicity) .

What are the key physicochemical properties influencing its pharmacokinetics, and how are they measured?

Q. Basic

- LogP : Determined via HPLC (e.g., C18 column with isocratic elution) to assess lipophilicity (predicted ~2.5).

- pKa : Potentiometric titration to measure basicity (amine group pKa ~9.5).

- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

How does the cyclopropane ring’s strain impact the compound’s chemical reactivity and stability?

Q. Advanced

- Kinetic studies : Monitor ring-opening under acidic conditions (e.g., HCl/EtOH) via ¹H NMR.

- DFT calculations : Evaluate strain energy (~27 kcal/mol) and transition states for degradation pathways.

- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify shelf-life limitations .

What methodologies enable comparative studies between this compound and its structural analogs?

Q. Advanced

- Analog synthesis : Introduce substituents (e.g., fluoro, methoxy) on the phenyl ring or cyclopropane.

- Biological profiling : Test analogs in 5-HT2A/2B/2C receptor panels to assess selectivity.

- Pharmacophore modeling : Align analogs in silico to map essential binding features (e.g., amine distance to aromatic centroid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.